5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Overview
Description
The compound 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in medicinal chemistry due to its potential biological activities. Research has been conducted to synthesize various derivatives of this scaffold and to study their properties and potential applications, particularly in the field of anticancer and antiviral agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. One approach involves the oxidative cyclization of N-benzylidene-N′-pyrimidin-2-yl hydrazine precursors followed by a Dimroth rearrangement . Another method employs a regio- and stereoselective three-component condensation reaction under solvent-free conditions, which is an efficient one-pot synthesis technique . Additionally, a solution-phase parallel synthetic method has been used to prepare 5-substituted derivatives . These synthetic strategies highlight the versatility and adaptability of the [1,2,4]triazolo[1,5-a]pyrimidine core for chemical modifications.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized using various techniques. Single-crystal X-ray diffraction (SCXRD) has been utilized to determine the structure at low temperatures, and the findings have been supported by density functional theory (DFT) calculations . Theoretical studies have also been conducted to predict NMR chemical shifts, which were found to be in good agreement with experimental data . These analyses provide a detailed understanding of the molecular geometry and electronic structure of the compounds.
Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been involved in various chemical reactions. For instance, the reaction of 6-bromo derivatives with aliphatic amines under microwave irradiation led to the formation of unexpected 5-amino compounds through an ANRORC-type mechanism . The compounds have also been used as intermediates for further functionalization, such as the introduction of aryl groups at specific positions to enhance biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been extensively studied. Spectroscopic techniques like FT-IR, NMR, and UV-Vis have been employed for identification and characterization . Computational studies, including HOMO-LUMO analysis and molecular docking, have been performed to predict the reactivity and potential biological interactions of these compounds . The SAR studies have revealed that specific substituents and structural modifications can significantly influence the biological activity, such as tubulin inhibition and affinity towards adenosine receptors .
Scientific Research Applications
Synthesis and Chemical Properties
- Three-Component Condensation Reactions : The compound has been synthesized through three-component reactions, involving 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone, showing the versatile nature of its synthesis (Komykhov et al., 2017).
- Supercritical Fluid Synthesis : Another synthesis method utilizes supercritical carbon dioxide, indicating a more environmentally friendly approach for producing this compound (Baklykov et al., 2019).
- Derivative Synthesis : It is also used in the synthesis of various derivatives, like fluorinated poly-substituted triazolo[1,5-a]pyrimidine derivatives, showcasing its adaptability in chemical reactions (Zohdi, 1997).
Pharmaceutical and Biological Research
- Antimicrobial and Antifungal Activities : Studies have shown that derivatives synthesized from this compound possess antimicrobial and antifungal properties, highlighting its potential in pharmaceutical applications (Komykhov et al., 2017).
- Antiviral Drug Synthesis : Its derivatives are used in the synthesis of antiviral drugs like Triazid®, indicating its importance in developing medications for viral infections (Baklykov et al., 2019).
- Potential Antiasthma Agents : Certain triazolo[1,5-a]pyrimidine derivatives have shown activity as mediator release inhibitors, suggesting a potential role in antiasthma medication (Medwid et al., 1990).
Advanced Applications
- Tuberculostatic Activity : Derivatives of this compound have shown tuberculostatic activity, which is crucial for developing treatments against tuberculosis (Titova et al., 2019).
- Anticancer Potential : Some derivatives exhibit cytotoxicity against cancer cell lines, indicating their potential use in cancer therapy (Zhai et al., 2008).
Future Directions
For the optimization of the method of synthesizing this compound, various conditions for this reaction were studied . These include the reaction in supercritical carbon dioxide in the presence of acetic acid, organic solvents, as well as Lewis acid (ZnCl 2, TiO 2, and SiO 2) or inorganic additives .
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c1-3-2-4(11)15-6(12-3)13-5(14-15)7(8,9)10/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCPPCZBRATEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368312 | |
Record name | 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
CAS RN |
380340-45-4 | |
Record name | 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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